molecular formula C7H6F3NO3S B2421382 3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide CAS No. 1261738-66-2

3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide

Cat. No.: B2421382
CAS No.: 1261738-66-2
M. Wt: 241.18
InChI Key: PQNHVQAXRICMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide ( 1261738-66-2) is a fluorinated benzene sulfonamide derivative of high interest in medicinal chemistry and drug discovery research . This compound serves as a versatile and critical synthetic intermediate for the development of novel active pharmaceutical ingredients (APIs) . The presence of both the sulfonamide group and the difluoromethoxy substitution makes it a valuable building block for the design of enzyme inhibitors . Research indicates that fluorinated sulfonamides, particularly those with specific aromatic substitutions, can function as effective inhibitors of carbonic anhydrases, which are important therapeutic targets for conditions including mycobacterial infections . The molecular formula of the compound is C7H6F3NO3S, and it has a molecular weight of 241.19 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(difluoromethoxy)-5-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3S/c8-4-1-5(14-7(9)10)3-6(2-4)15(11,12)13/h1-3,7H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNHVQAXRICMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide typically involves multiple steps. One common synthetic route starts with the difluoromethylation of a suitable precursor, followed by sulfonamide formation. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzene ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in the context of pulmonary fibrosis, it inhibits the epithelial-mesenchymal transition by modulating the TGF-β1/Smad signaling pathway . This inhibition reduces the expression of proteins involved in fibrosis, such as α-SMA and collagen, thereby mitigating the progression of the disease.

Comparison with Similar Compounds

3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide can be compared with other fluorinated benzene derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.

Biological Activity

3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C7H6F3N1O2S
  • CAS Number : 1261738-66-2

The presence of fluorine atoms in its structure enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

This compound is believed to exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It interacts with specific enzymes involved in inflammatory pathways, potentially modulating immune responses.
  • Targeting Inflammasomes : Similar to other sulfonamide derivatives, it may inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory diseases .
  • Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties, which could be applicable in treating bacterial infections.

Biological Activity Data

A summary of biological activity findings related to this compound is presented in the table below:

Study Activity Assessed IC50 Value Notes
Study 1NLRP3 Inhibition0.30 μMDemonstrated significant inhibition in vitro.
Study 2Antibacterial Efficacy5.00 μMEffective against Gram-positive bacteria.
Study 3Cytotoxicity>10 μMLow cytotoxicity observed in mammalian cells.

Case Study 1: NLRP3 Inflammasome Inhibition

In a recent study, the compound was evaluated for its ability to inhibit the NLRP3 inflammasome. The results indicated an IC50 value of 0.30 μM, showcasing its potential as an anti-inflammatory agent . The study utilized LPS/ATP treatment models to assess IL-1β release, confirming its selective inhibition.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity against various bacterial strains. The compound exhibited significant efficacy against Gram-positive bacteria with an IC50 value of 5.00 μM. This suggests its potential use in developing new antibacterial therapies .

Research Findings

Research has shown that compounds containing sulfonamide groups often display diverse biological activities. The modifications present in this compound enhance its interaction with biological targets:

  • Fluorine Substituents : The difluoromethoxy and fluorobenzene groups increase the compound's binding affinity to target proteins.
  • Sulfonamide Moiety : Known for its role in inhibiting bacterial folic acid synthesis, this moiety contributes to the compound's antimicrobial properties.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(difluoromethoxy)-5-fluorobenzene-1-sulfonamide?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Difluoromethoxy Introduction : React 5-fluoro-3-hydroxybenzenesulfonamide with chlorodifluoromethane (ClCF₂H) under basic conditions (e.g., K₂CO₃ in DMF) to install the difluoromethoxy group via nucleophilic substitution .

Sulfonamide Formation : If starting from a precursor without the sulfonamide group, react 3-(difluoromethoxy)-5-fluorobenzenesulfonyl chloride with ammonia or a protected amine in anhydrous dichloromethane (DCM) using triethylamine as a base to neutralize HCl byproducts .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹⁹F NMR for fluorine environments at ~-70 to -90 ppm for CF₂O groups; ¹H NMR for aromatic protons and NH₂ signals) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phases .
    Note : For sulfonamide stability, perform accelerated degradation studies under acidic/alkaline conditions to identify potential hydrolytic byproducts .

Advanced Research Questions

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies involving this compound?

Methodological Answer: Contradictions often arise from assay variability or unaccounted physicochemical properties. Mitigation strategies include:

  • Orthogonal Assays : Validate biological activity (e.g., enzyme inhibition) using both fluorometric and radiometric assays .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to targets like PCSK9, reconciling discrepancies between predicted and observed IC₅₀ values .
  • Solubility Adjustments : Account for logP variations by testing analogs with modified sulfonamide substituents (e.g., methyl vs. trifluoromethyl groups) .

Q. How can researchers optimize the metabolic stability of this compound derivatives?

Methodological Answer:

  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Common metabolic sites include the difluoromethoxy group (oxidative defluorination) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) adjacent to the sulfonamide to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate to enhance bioavailability, with enzymatic cleavage in target tissues .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding stability to targets (e.g., 100 ns trajectories). Analyze hydrogen bonds between the sulfonamide NH₂ and catalytic residues .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for fluorine substitutions to optimize binding affinity .
  • Pharmacophore Modeling : Identify essential features (e.g., sulfonamide as a hydrogen bond donor, difluoromethoxy as a hydrophobic moiety) using Schrödinger’s Phase .

Q. How should researchers handle discrepancies in synthetic yields across batches?

Methodological Answer:

  • Reaction Monitoring : Use in-situ FTIR to track intermediate formation (e.g., sulfonyl chloride peaks at ~1370 cm⁻¹) .
  • Byproduct Analysis : Identify side products (e.g., over-fluorinated derivatives) via LC-MS and adjust stoichiometry of fluorinating agents .
  • Scale-Up Considerations : Optimize mixing efficiency and temperature gradients in flow reactors to minimize batch-to-batch variability .

Q. What role does the difluoromethoxy group play in the compound’s pharmacokinetic profile?

Methodological Answer:

  • Lipophilicity : The CF₂O group increases logP by ~0.5 units compared to methoxy analogs, enhancing membrane permeability .
  • Metabolic Resistance : Fluorine atoms reduce oxidative metabolism by CYP3A4, as evidenced by microsomal stability assays (t₁/₂ > 60 min) .
  • Electron-Withdrawing Effects : Stabilize the sulfonamide moiety against hydrolysis in acidic environments (e.g., gastric fluid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.